Cyclobutyl 3-trifluoromethylphenyl ketone
Description
Emerging Significance of Cyclobutane-Based Ketone Motifs in Contemporary Organic Synthesis and Design
The cyclobutane (B1203170) ring, a four-membered carbocycle, is a prominent structural motif in a wide array of natural products and biologically active molecules. mdpi.com Historically considered challenging to synthesize due to inherent ring strain, modern synthetic methodologies have made cyclobutane derivatives more accessible. nih.gov This has led to their increased use as versatile building blocks in organic synthesis. researchgate.net
The inclusion of a ketone functional group on the cyclobutane ring further enhances its synthetic utility. Cyclobutyl ketones can undergo a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions, providing access to a diverse range of functionalized cyclobutane structures. ontosight.ai The rigid and puckered conformation of the cyclobutane ring can impart specific three-dimensional shapes to molecules, which is a critical factor in designing compounds with high binding affinity and selectivity for biological targets. nih.govresearchgate.net
The unique stereochemical and conformational properties of cyclobutane-containing compounds have been shown to influence their pharmacological profiles, including metabolic stability and cell permeability. nih.govresearchgate.net As a result, the cyclobutane motif is increasingly being incorporated into drug discovery programs to develop novel therapeutic agents. nih.gov
Strategic Incorporation of Trifluoromethylphenyl Moieties in Functionally Advanced Organic Compounds
The trifluoromethyl (CF3) group is a key functional group in the design of pharmaceuticals, agrochemicals, and advanced materials. bohrium.comtaylorandfrancis.com Its strategic incorporation into an aromatic ring, such as in the trifluoromethylphenyl moiety, can dramatically alter the physicochemical and biological properties of a molecule. mdpi.comresearchgate.net
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring. mdpi.commdpi.com This can affect the reactivity of the molecule and its ability to participate in intermolecular interactions, such as hydrogen bonding and halogen bonding. mdpi.commdpi.com
One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to enzymatic degradation. mdpi.comresearchgate.net This can lead to an increased half-life and improved bioavailability of drug candidates. mdpi.com Furthermore, the lipophilicity of a molecule can be fine-tuned by the introduction of a trifluoromethyl group, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net
The trifluoromethylphenyl moiety is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. mdpi.com Its ability to improve target binding affinity, metabolic stability, and pharmacokinetic profiles makes it a valuable tool for drug designers. mdpi.comresearchgate.net
Overview of Current Research Trajectories and Academic Relevance for Cyclobutyl 3-trifluoromethylphenyl ketone
While specific research focused exclusively on this compound is still emerging, its academic relevance can be inferred from the broader research trends in related areas. The combination of a cyclobutane scaffold and a trifluoromethylphenyl group suggests potential applications in medicinal chemistry and materials science.
Current research on functionalized cyclobutanes is focused on developing new synthetic methods for their stereocontrolled synthesis and exploring their potential as bioisosteres for other cyclic and acyclic structures in drug design. nih.govresearchgate.net Similarly, the development of novel trifluoromethylation reagents and methods remains an active area of research, driven by the continued demand for new molecules with enhanced properties. mdpi.com
Given these trends, it is anticipated that research involving this compound and its analogs will focus on the synthesis and evaluation of their biological activities. The unique combination of the rigid cyclobutane core and the electronically modified trifluoromethylphenyl ring could lead to the discovery of novel compounds with interesting pharmacological properties. Further studies are needed to fully elucidate the chemical reactivity and potential applications of this promising compound.
Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDLJCDOBKDNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642540 | |
| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-97-1 | |
| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for Cyclobutyl 3 Trifluoromethylphenyl Ketone
Synthetic Routes to the Cyclobutyl Ketone Core
The construction of the cyclobutyl ketone framework can be approached through two main strategies: the de novo formation of the four-membered ring system or the modification of a pre-existing cyclobutane (B1203170) structure.
Cyclization Strategies for Four-Membered Ring Systems
Ring-forming reactions are a fundamental approach to constructing the cyclobutane core. These methods often involve the reaction of two molecular components to form the cyclic structure.
Ring-Forming Reactions (e.g., [2+2] Photocycloadditions)
The [2+2] photocycloaddition is a powerful and widely used method for the synthesis of cyclobutane rings. nsf.gov This reaction involves the photochemical excitation of an alkene, which then reacts with another alkene in its ground state to form a cyclobutane ring. acs.org In the context of synthesizing cyclobutyl ketones, an enone (an α,β-unsaturated ketone) is often used as one of the components. tum.de The enone can be irradiated with UV light to promote it to an excited state, followed by cycloaddition with an alkene. researchgate.net
For the synthesis of a molecule like Cyclobutyl 3-trifluoromethylphenyl ketone, a potential retrosynthetic analysis would involve the [2+2] photocycloaddition of a vinyl ketone bearing the 3-trifluoromethylphenyl group with ethylene (B1197577).
A related, though less direct, method is the Paterno-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). wikipedia.orgorganic-chemistry.org While this reaction does not directly yield a cyclobutyl ketone, the resulting oxetane can potentially be rearranged to a cyclobutane derivative. The mechanism generally proceeds through the formation of a diradical intermediate. organic-chemistry.org
Table 1: Examples of [2+2] Photocycloaddition Reactions for Cyclobutane Synthesis
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| α,β-Unsaturated ketone | Alkene | Cyclobutyl ketone derivative | nih.gov |
| Alkene | Alkene (sensitized) | Substituted cyclobutane | acs.org |
Rearrangements Leading to Cyclobutanones (e.g., α-Ketol Rearrangements from Cyclic Precursors)
Rearrangement reactions provide an alternative route to cyclobutanones, often starting from other cyclic precursors. The α-ketol rearrangement is a notable example, involving the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. nih.gov This reaction can be induced by acid, base, or heat and is driven by the formation of a more stable isomeric product. nih.gov Ring expansion of strained cyclic α-ketols is a common application of this rearrangement. researchgate.net For instance, a substituted cyclopropylmethanol (B32771) derivative can undergo a semipinacol-type rearrangement to yield a cyclobutanone (B123998). nih.gov
Another relevant transformation is the ring expansion of cyclopropanones. While cyclopropanones themselves can be unstable, surrogates can be used. For example, the reaction of cyclopropanone (B1606653) surrogates with unstabilized sulfoxonium ylides can lead to enantioenriched 2,3-disubstituted cyclobutanones through a stereospecific ring expansion. nih.gov
Table 2: Rearrangement Reactions for Cyclobutanone Synthesis
| Starting Material | Reaction Type | Product | Reference |
|---|---|---|---|
| α-Hydroxy ketone | α-Ketol Rearrangement | Isomeric α-hydroxy ketone | nih.gov |
| Vinylic cyclopropyl (B3062369) alcohol | Protio-semipinacol ring-expansion | α-Quaternary cyclobutanone | organic-chemistry.org |
Functionalization of Pre-Existing Cyclobutanes
Once the cyclobutyl ketone core is established, further modifications can be introduced through various functionalization reactions.
Regioselective C-H Functionalization of Cyclobutyl Ketones
Direct functionalization of C-H bonds is an efficient strategy for modifying molecular scaffolds. In the case of aryl cyclobutyl ketones, a sequential C-H/C-C functionalization strategy has been developed to introduce substituents at the γ-position of the cyclobutane ring. nih.govresearchgate.net This method proceeds via a Norrish-Yang cyclization of the cyclobutyl aryl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govdocumentsdelivered.com This intermediate then undergoes a palladium-catalyzed C-C cleavage and functionalization, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups with high cis-selectivity. nih.gov
The regioselectivity of C-H functionalization can be controlled by the choice of catalyst. For example, rhodium(II) catalysts have been used for the regioselective C-H functionalization of arylcyclobutanes at either the benzylic C1 position or the C3 position, depending on the steric and electronic properties of the catalyst. nih.gov
Table 3: Regioselective C-H Functionalization of Aryl Cyclobutyl Ketones
| Reagent/Catalyst | Position of Functionalization | Type of Functionalization | Reference |
|---|---|---|---|
| UV light (Norrish-Yang), then Pd(II) catalyst | γ-position (C3) | Arylation, Alkenylation, Alkynylation | nih.gov |
| Rh₂(S-TCPTAD)₄ | C1 (benzylic) | C-H insertion | nih.gov |
Metal-Catalyzed C-C Bond Formation and Cleavage in Cyclobutane Systems
The inherent ring strain of cyclobutanes can be exploited in metal-catalyzed reactions involving C-C bond cleavage. Palladium catalysts have been shown to be effective in promoting the ring-opening and skeletal reorganization of cyclobutanones. researchgate.netresearchgate.net For instance, palladium-catalyzed asymmetric C-C bond activation of cyclobutanones followed by carbonylation has been used to synthesize chiral indanones. researchgate.net
Furthermore, palladium catalysis can induce a formal [2+2]-retrocyclization of cyclobutanols through a twofold Csp³–Csp³ bond cleavage. acs.org The cleavage of C-C bonds in keto-vinylidenecyclopropanes can also be controlled by palladium catalysts with specific phosphine (B1218219) ligands to selectively produce dihydrofurans and tetrahydrofurans. nih.gov These examples highlight the versatility of metal catalysis in transforming the cyclobutane skeleton into other valuable carbocyclic and heterocyclic structures.
Table 4: Metal-Catalyzed C-C Bond Transformations in Cyclobutane Systems
| Substrate | Catalyst System | Transformation | Product Type | Reference |
|---|---|---|---|---|
| Cyclobutanone | Palladium / Chiral Ligand | Asymmetric C-C activation/carbonylation | Chiral indanone | researchgate.net |
| Cyclobutanol (B46151) | Pd(OAc)₂ / JohnPhos | Formal [2+2]-retrocyclization | Acyclic ketone | acs.org |
Approaches for Introducing the 3-Trifluoromethylphenyl Moiety
The formation of the aryl-ketone linkage is a critical step in the synthesis of this compound. Various methodologies have been developed, ranging from direct functionalization to sophisticated cross-coupling reactions.
Directly introducing a trifluoromethyl (CF3) group is a powerful strategy for synthesizing trifluoromethyl ketones. One prominent method involves the nucleophilic trifluoromethylation of esters using reagents like (Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. beilstein-journals.orgnih.gov This approach allows for the conversion of a carboxylic ester, such as cyclobutanecarboxylic acid methyl ester, into the corresponding trifluoromethyl ketone. The reaction is typically induced by a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride, in aprotic, nonpolar solvents. nih.gov This method is advantageous as it often proceeds in a single step and avoids the formation of double-addition byproducts. nih.gov
Another increasingly relevant method utilizes fluoroform (HCF3), a potent greenhouse gas, as an economical CF3 source. beilstein-journals.org A combination of fluoroform and a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in a solvent such as triglyme (B29127) can effectively transform a variety of methyl carboxylates into trifluoromethyl ketones in good yields. beilstein-journals.org While this protocol is effective for many aromatic and aliphatic esters, its applicability to enolizable esters may be limited. beilstein-journals.org
| Method | CF3 Source | Precursor | Key Reagents | Typical Yield | Reference |
| Ruppert-Prakash | (CF3)Si(CH3)3 | Carboxylic Ester | TBAF | Good to Excellent | nih.gov |
| Fluoroform-based | HCF3 | Methyl Ester | KHMDS, triglyme | Up to 92% | beilstein-journals.org |
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient pathways to form carbon-carbon bonds, including the aryl-ketone linkage.
Palladium-catalyzed reactions are among the most versatile methods for constructing aryl ketones. The Mizoroki-Heck reaction, traditionally known for coupling unsaturated halides with alkenes, provides a foundation for related C-C bond formations. wikipedia.orgresearchgate.net While the classic Heck reaction forms substituted alkenes, variations and related palladium-catalyzed carbonylative couplings are used to synthesize ketones. wikipedia.org
A more direct approach involves the palladium-catalyzed coupling of aryl halides or triflates with an acyl anion equivalent. organic-chemistry.org For instance, aryl bromides can be coupled with N-tert-butylhydrazones in the presence of a palladium catalyst and a suitable phosphine ligand (e.g., DPEphos or Xantphos) to yield mixed alkyl aryl ketones after hydrolysis. organic-chemistry.org
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed method. This reaction can be adapted to couple potassium cyclobutyltrifluoroborate (B12209022) with an appropriate 3-substituted aryl chloride, such as 1-chloro-3-(trifluoromethyl)benzene. nih.govorganic-chemistry.orgresearchgate.net The use of air- and moisture-stable organotrifluoroborates is a significant advantage, overcoming the instability of traditional boronic acids. nih.govorganic-chemistry.org The reaction conditions typically involve a palladium catalyst like Pd(OAc)2 and a sterically demanding phosphine ligand. organic-chemistry.org
The addition of organometallic reagents, particularly Grignard reagents, to carbonyl compounds or their derivatives is a classic and reliable method for ketone synthesis. To synthesize this compound, one could prepare the 3-trifluoromethylphenyl magnesium halide Grignard reagent and react it with a cyclobutyl-containing electrophile, such as cyclobutanecarbonyl chloride or cyclobutanecarboxylic anhydride (B1165640). orgsyn.org
The preparation of trifluoromethylphenyl Grignard reagents requires careful consideration due to potential safety hazards, including detonations, especially when using highly activated magnesium. orgsyn.orgresearchgate.net However, safe and reliable procedures have been developed. The use of lithium chloride (LiCl) has been shown to promote the insertion of magnesium into chlorobenzotrifluorides, allowing for the high-yield generation of the required Grignard reagent. researchgate.net The subsequent reaction of this Grignard reagent with a carboxylic anhydride can produce the target ketone in high yield. researchgate.net The addition of the Grignard reagent to an excess of the anhydride is crucial to prevent the formation of tertiary alcohol byproducts from a second addition. orgsyn.org
Beyond palladium, other transition metals can catalyze the formation of aryl-ketone linkages. Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool for introducing strained rings, like cyclobutane, onto various scaffolds. acs.org A cobalt-catalyzed coupling between an alkyl iodide and a cyclobutyl Grignard reagent provides a pathway to functionalized cyclobutanes. acs.org While this specific example builds the alkyl-cyclobutane bond, related cobalt-catalyzed carbonylative cross-couplings are also known.
Furthermore, gold(I) and silver(I) complexes have been shown to catalyze tandem reactions that result in the formation of aromatic ketones from propargyl esters. pkusz.edu.cn These reactions proceed through in situ formation of enyne allene (B1206475) intermediates followed by a formal Myers-Saito cyclization, demonstrating the utility of less common transition metals in constructing complex ketone structures. pkusz.edu.cn
Cross-Coupling Methodologies for Aryl-Ketone Linkages
Stereocontrolled Synthesis and Chiral Induction in Cyclobutyl Ketone Derivatives
The three-dimensional structure of molecules is critical for their function, making stereocontrolled synthesis a key area of research. For cyclobutyl ketones, controlling the stereochemistry can be achieved through various strategies, including enantioselective C-H activation and stereospecific radical additions. nih.govacs.org
A notable advancement is the Pd(II)-catalyzed enantioselective β-C(sp3)−H arylation of aliphatic ketones using a chiral transient directing group. nih.gov This method allows for the direct installation of an aryl group onto the cyclobutane ring with high enantioselectivity. An α-amino acid can serve as a chiral transient directing group, which, in combination with an electron-deficient pyridone ligand, facilitates the C-H activation and arylation process. nih.gov This strategy can be used to transform a simple mono-substituted cyclobutane into a more complex, chiral trisubstituted product. nih.gov
Radical-based methods also offer a route to stereocontrolled cyclobutane synthesis. Electron-deficient radicals, generated from alkyl iodides under visible light, can add to the strained central bond of bicyclobutyl-boronate complexes. acs.org This radical addition leads to the formation of 1,3-disubstituted cyclobutyl boronic esters with high yield and complete stereospecificity. acs.org These boronic ester intermediates are versatile and can be further functionalized to access a range of cyclobutyl derivatives.
Enantioselective Methodologies
The development of enantioselective methods for the synthesis of chiral cyclobutanes is crucial for the preparation of enantiopure pharmaceutical agents. One promising approach involves the asymmetric functionalization of a pre-existing cyclobutyl ketone core.
A notable strategy is the Palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones. This method, while not yet reported specifically for this compound, has been successfully applied to other cyclobutyl ketones, suggesting its potential applicability. The reaction typically employs a chiral transient directing group (TDG) to control the stereochemical outcome of the C-H activation and subsequent arylation.
Research has shown that the choice of ligand and additives can be critical for achieving high enantioselectivity. For instance, the use of an electron-deficient pyridone ligand has been found to be crucial for the observed enantioselectivity in the arylation of cyclobutyl ketones. nih.gov Interestingly, the enantioselectivity of the reaction can sometimes be reversed by changing the silver salt used as an additive, providing access to either enantiomer from the same starting material. nih.gov
Table 1: Representative Enantioselective Arylation of Cyclobutyl Ketones Interactive Data Table
| Entry | Chiral Ligand | Silver Salt | Arylating Agent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 1 | Chiral TDG A | Ag₂CO₃ | 3-Trifluoromethylphenylboronic acid | >90% | nih.gov |
| 2 | Chiral TDG A | AgOAc | 3-Trifluoromethylphenylboronic acid | Reversed enantioselectivity | nih.gov |
Diastereoselective Synthesis
For many applications, controlling the relative stereochemistry of multiple substituents on the cyclobutane ring is paramount. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities.
A powerful strategy for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes is a sequential C–H/C–C functionalization approach. This method allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. researchgate.net The process involves the generation of a bicyclo[1.1.1]pentan-2-ol intermediate from the parent cyclobutyl ketone through a Norrish-Yang procedure. This intermediate then undergoes a palladium-catalyzed C–C cleavage and functionalization to yield valuable cis-γ-arylated, alkenylated, or alkynylated cyclobutyl aryl ketones. researchgate.net This methodology could be adapted to introduce the 3-trifluoromethylphenyl group in a diastereoselective manner.
Another key method for achieving diastereoselectivity is the cis-selective reductive amination of a cyclobutanone. This has been a crucial step in the synthesis of kinase inhibitors containing a cis-1,3-disubstituted cyclobutane core. researchgate.net While this specific reaction leads to an amine rather than a ketone, the principle of controlling the stereochemistry of substituents on the cyclobutane ring is highly relevant. A similar stereocontrolling element could be envisioned in a reaction sequence leading to this compound.
Furthermore, [2+2] photocycloaddition reactions have been utilized for the diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, which could serve as precursors to the target ketone.
Table 2: Examples of Diastereoselective Syntheses of Substituted Cyclobutanes Interactive Data Table
| Method | Key Step | Achieved Stereochemistry | Substrate Scope | Reference |
|---|---|---|---|---|
| Sequential C-H/C-C Functionalization | Pd-catalyzed C-C cleavage of a bicyclo[1.1.1]pentan-2-ol | cis-1,3-disubstitution | Aryl, alkenyl, and alkynyl groups | researchgate.net |
| Reductive Amination | cis-selective reduction of an imine intermediate | cis-1,3-disubstitution | Various amines and cyclobutanones | researchgate.net |
Cascade and Tandem Reaction Sequences in Cyclobutyl Ketone Synthesis
Cascade and tandem reactions offer an efficient and atom-economical approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. Several such strategies have been developed for the construction of cyclobutane rings.
One elegant example is a tandem ring-opening/intramolecular [2+2] cycloaddition reaction. In this process, a starting material is designed to undergo an initial ring-opening to generate a reactive intermediate that subsequently participates in an intramolecular [2+2] cycloaddition to form the cyclobutane ring.
Cobalt-catalyzed tandem reactions have also emerged as a powerful tool. For instance, a tandem [2+2] cycloaddition/hydrovinylation of 1,3-enynes with ethylene can generate chiral cyclobutanes. researchgate.net This method allows for the rapid construction of the cyclobutane core with control over stereochemistry.
A one-pot cascade reaction involving the condensation of 1,1,1-trichloroalkanes with α,β-unsaturated ketones has been reported to produce (E)-2-alkylidenecyclobutanols. nih.gov These products can serve as versatile intermediates for further functionalization to yield cyclobutyl ketones. Additionally, palladium-catalyzed cascade reactions of allenylcyclobutanols have been developed to construct bicyclic systems containing a cyclobutane ring.
Table 3: Overview of Cascade and Tandem Reactions for Cyclobutane Synthesis Interactive Data Table
| Reaction Type | Key Transformation | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Tandem Ring Opening/[2+2] Cycloaddition | Intramolecular cycloaddition of an in-situ generated intermediate | Cesium carbonate | Fused cyclobutanes | |
| Cobalt-Catalyzed Tandem Reaction | [2+2] cycloaddition/hydrovinylation | Cobalt complexes | Chiral cyclobutanes | researchgate.net |
| One-Pot Cascade Condensation | Condensation of 1,1,1-trichloroalkanes and α,β-unsaturated ketones | CrCl₂/CuCN | (E)-2-Alkylidenecyclobutanols | nih.gov |
Reactivity Profiles and Reaction Mechanisms of Cyclobutyl 3 Trifluoromethylphenyl Ketone
Transformations at the Ketone Carbonyl Group
The carbonyl group is a primary site of reactivity, undergoing transformations typical of ketones, but with rates and equilibria influenced by the attached cyclobutyl and trifluoromethylphenyl groups.
The carbonyl carbon of Cyclobutyl 3-trifluoromethylphenyl ketone is highly electrophilic, a characteristic amplified by the electron-withdrawing nature of the 3-trifluoromethylphenyl group. This makes it highly susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via the well-established Burgi-Dunitz trajectory, where the nucleophile approaches the carbonyl carbon at an angle of approximately 107°.
Common nucleophilic addition reactions include:
Reduction: Reaction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the corresponding secondary alcohol, (cyclobutyl)(3-(trifluoromethyl)phenyl)methanol.
Organometallic Additions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl carbon to form tertiary alcohols after acidic workup.
Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CR₂) converts the carbonyl group into a carbon-carbon double bond, yielding various alkene products.
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) with an acid catalyst leads to the formation of a cyanohydrin, a versatile synthetic intermediate.
The stereochemical outcome of these additions is influenced by the puckered conformation of the cyclobutane (B1203170) ring, which can lead to diastereomeric products if a new stereocenter is formed and another is already present.
The α-carbon atoms of the cyclobutane ring, adjacent to the carbonyl group, possess acidic protons that can be removed by a base to form an enolate intermediate. This enolate is a powerful nucleophile and serves as a key intermediate for a variety of α-functionalization reactions. The formation of the enol or enolate tautomer typically occurs at the more substituted α-carbon. libretexts.org
Key α-functionalization reactions include:
Halogenation: In the presence of an acid or base catalyst, the ketone can react with halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the α-position. libretexts.org Acid-catalyzed halogenation proceeds through an enol intermediate, and the rate is independent of the halogen concentration. libretexts.orglibretexts.org Base-promoted halogenation occurs via an enolate and can be difficult to control, often leading to polyhalogenation due to the increased acidity of the remaining α-protons in the halogenated product. libretexts.orgyoutube.com Specific methods for the α-bromination of cyclobutanones using bromine in chloroform (B151607) in the presence of hydrogen bromide have been reported. google.com
Alkylation: The enolate can be alkylated by reacting it with alkyl halides in an Sₙ2 reaction. This is a fundamental C-C bond-forming reaction. Enantioselective organocatalytic α-allylation of cyclic ketones has been achieved using singly occupied molecular orbital (SOMO) catalysis, providing a route to chiral α-functionalized cyclobutanones. mdpi.com
Palladium-Catalyzed C-H Arylation: Modern catalytic methods allow for the direct functionalization of C-H bonds. Palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones has been achieved using chiral transient directing groups, enabling the synthesis of complex trisubstituted cyclobutanes from simpler precursors. nih.govudel.edu
Table 1: Representative Alpha-Functionalization Reactions of Cyclobutanone (B123998) Derivatives This table presents data for related cyclobutanone systems to illustrate the principles of alpha-functionalization.
| Reaction Type | Substrate | Reagents | Product | Yield | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| β-C-H Arylation nih.gov | Cyclobutyl methyl ketone | 4-Iodonitrobenzene, Pd(OAc)₂, TDG, Ag₂CO₃ | β-Arylated cyclobutyl ketone | 65% | 96:4 |
| β-C-H Arylation nih.gov | Cyclobutyl methyl ketone | 3-Iodopyridine, Pd(OAc)₂, TDG, Ag₃PO₄ | β-Heteroarylated cyclobutyl ketone | 55% | 98:2 |
| α-Allylation mdpi.com | Cyclobutanone | Allyltrimethylsilane, Chiral Imidazolidinone Catalyst, CAN | α-Allylcyclobutanone | 66% | - |
Reactivity of the Cyclobutane Ring System
The significant strain energy of the cyclobutane ring is a dominant factor in its reactivity, providing a thermodynamic driving force for reactions that lead to less strained five- or six-membered rings or acyclic products.
Manipulating the four-membered ring to form larger or smaller rings is a powerful strategy in organic synthesis.
Ring Expansion: The conversion of cyclobutanones to cyclopentanones is a synthetically valuable one-carbon homologation. A classic method for this transformation is the Tiffeneau–Demjanov rearrangement . wikipedia.orglibretexts.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol (derived from the cyclobutanone via cyanohydrin formation and reduction) with nitrous acid. wikipedia.orgd-nb.info The diazotization of the primary amine leads to a diazonium salt, which loses N₂ to generate a primary carbocation, triggering a 1,2-alkyl shift and subsequent ring expansion. libretexts.orgslideshare.net
Transition metal catalysis also offers efficient pathways for ring expansion. For example, rhodium catalysts can promote the reagent-free ring expansion of cyclobutenones to cyclopentenones via C–C bond cleavage, olefin insertion, and reductive elimination. rsc.orgutexas.edu Free radical-mediated ring expansions, relying on the selective β-scission of alkoxy radicals generated from the cyclobutanone, have also been developed to construct larger ring systems. researchgate.netresearchgate.net
Ring Contraction: The conversion of a cyclobutanone to a cyclopropane (B1198618) derivative can be achieved through rearrangements. The Favorskii rearrangement of α-halocyclobutanones with a strong base (e.g., alkoxide) is a well-established method for ring contraction, yielding cyclopropanecarboxylic acid derivatives. researchgate.net Another important method is the Wolff rearrangement , where an α-diazoketone (prepared from the ketone) undergoes photochemical or thermal decomposition to an α-ketocarbene, which then rearranges to a ketene, leading to a ring-contracted product. rsc.orgntu.ac.uk
The inherent strain of the cyclobutane ring makes its C-C bonds susceptible to cleavage, particularly with the aid of transition metal catalysts. nih.gov This reactivity provides unique retrosynthetic disconnections for complex molecule synthesis.
Transition metals like rhodium, palladium, and iridium can insert into the C-C bond adjacent to the carbonyl group via oxidative addition, forming a five-membered metallacycle intermediate. nih.govnih.gov This intermediate can then undergo various transformations. For instance, rhodium-catalyzed coupling of cyclobutanones with alkenes can lead to the formation of complex bridged ring systems. nih.gov Such reactions can be highly enantioselective when chiral ligands are employed, allowing for the kinetic resolution of racemic cyclobutanones at room temperature. nih.gov
The cleavage can also be achieved through other means. Tertiary cyclobutanols, derived from the ketone, undergo oxidative cleavage with reagents like Jones reagent to yield 1,4-ketols or 1,4-diketones. cdnsciencepub.com The driving force for this reaction is the release of ring strain upon fragmentation of the cyclobutane ring. nih.govacs.org
Table 2: Examples of Metal-Catalyzed C-C Bond Activation/Cleavage of Cyclobutanone Derivatives
| Catalyst System | Substrate Type | Reaction Type | Product Type | Ref. |
|---|---|---|---|---|
| Rh(I) / Chiral Diene Ligand | Racemic 3-substituted cyclobutanone | Kinetic Resolution via C-C Activation | Fused bicyclic ketone | nih.gov |
| Rh(I) | Cyclobutanone + Alkene | [4+2] Coupling | Bridged bicyclic ketone | nih.gov |
| Ir(I) / Chiral Phosphine (B1218219) Ligand | Prochiral tert-cyclobutanol | Enantioselective C-C Cleavage | β-chiral ketone | nih.gov |
| Pd(II) | tert-Cyclobutanol | Oxidative Ring Opening | γ-substituted ketone | acs.org |
Upon absorption of UV light, cyclobutyl ketones can undergo a variety of photochemical reactions, primarily driven by the reactivity of the n,π* excited state of the carbonyl group.
Norrish Type I Cleavage: This reaction involves the homolytic cleavage of one of the α-C-C bonds, resulting in a diradical intermediate. rsc.orgrsc.org For cyclobutyl methyl ketone, cleavage can occur on either side of the carbonyl group, yielding acetyl and cyclobutyl radicals, or methyl and cyclobutanecarbonyl radicals. rsc.orgrsc.org These radicals can then recombine or undergo further reactions.
Norrish-Yang Cyclization: For aryl cyclobutyl ketones like this compound, a key photochemical pathway is the intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen. nih.gov This 1,5-hydrogen atom transfer forms a 1,4-biradical intermediate, which subsequently cyclizes to form a bicyclo[1.1.1]pentan-2-ol derivative. nih.govacs.orgacs.org The efficiency of this reaction can be low, which has been attributed to an unfavorable ground-state conformational equilibrium where the reactive quasi-axial conformer required for hydrogen abstraction is present in low concentration. acs.org This reaction serves as a powerful method for the formal functionalization of the remote γ-C-H bond of the cyclobutane ring. nih.govresearchgate.net The resulting bicyclo[1.1.1]pentan-2-ol is a strained intermediate that can be used in further palladium-catalyzed C-C cleavage reactions to install a variety of functional groups at the γ-position of the original cyclobutane. nih.gov The use of milder 365 nm UV sources can improve yields and reduce side products compared to high-power mercury arc lamps. nih.gov
Reactivity of the Trifluoromethylphenyl Substituent
The trifluoromethylphenyl group in this compound exhibits distinct reactivity patterns, largely dictated by the strong electron-withdrawing nature of the trifluoromethyl (CF3) group. This influences chemical transformations on the aromatic ring and directs the position of incoming electrophiles.
Chemical Transformations on the Aromatic Ring
The aromatic ring of ketones bearing a trifluoromethyl substituent can undergo various chemical transformations. The electron-withdrawing properties of the CF3 group significantly impact the electronic characteristics of the aromatic ring, which is a key consideration in the development of organic electronic materials and organocatalysts. tcichemicals.com While the CF3 group is generally robust, selective transformations of its C-F bonds can be achieved under specific, mild conditions. tcichemicals.com
Aromatic ketones can be synthesized through methods like Friedel-Crafts acylation. youtube.com Furthermore, transformations involving the trifluoromethyl group itself can lead to the formation of ketones. For instance, the treatment of benzotrifluorides with boron tribromide in the presence of arenes can yield benzophenone (B1666685) derivatives through C-F bond cleavage and subsequent C-C bond formation. tcichemicals.com The high functional group tolerance of such transformations allows for the synthesis of multi-substituted aromatic ketones through various synthetic routes, including ortho-lithiation and cross-coupling reactions. elsevierpure.com
Role of the Trifluoromethyl Group in Directing Reactivity
The trifluoromethyl group is a powerful electron-withdrawing group, a property that significantly deactivates the aromatic ring towards electrophilic aromatic substitution. vaia.comyoutube.comnih.gov This deactivation makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles. vaia.com The CF3 group exerts its influence primarily through a strong inductive effect due to the high electronegativity of the fluorine atoms. vaia.comnih.gov
This deactivating nature has a profound impact on the regioselectivity of electrophilic aromatic substitution reactions. The electron density at the ortho and para positions of the aromatic ring is significantly reduced, making these positions less favorable for electrophilic attack. vaia.com Consequently, the meta position, which is less deactivated, becomes the preferred site for substitution. vaia.comyoutube.com This meta-directing effect is a crucial aspect when planning the synthesis of meta-substituted aromatic compounds. vaia.com The presence of the trifluoromethyl group stabilizes the transition state of an electrophilic aromatic substitution reaction by lowering the electron density of the ring, which in turn directs the electrophile to the least deactivated positions. vaia.com
Mechanistic Studies and Reaction Pathway Elucidation
Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves identifying key intermediates, analyzing rate-determining steps, and understanding the catalytic cycles in metal-mediated reactions.
Identification of Key Intermediates
In reactions involving ketones, several key intermediates can be identified. For instance, in the Norrish-Yang cyclization of cyclobutyl phenyl ketones, a 2-phenylbicyclo[1.1.1]pentan-2-ol intermediate is formed. nih.gov In transition metal-catalyzed reactions, organometallic intermediates play a pivotal role. For example, in palladium-catalyzed reactions, the formation of a Pd(II)(aryl) complex can occur through C-H activation or transmetalation. nih.gov Subsequent steps can involve intermediates such as Pd(II)(aryl)(CF3) and high-valent Pd(IV) species. nih.gov
In nucleophilic trifluoromethylation reactions of ketones using reagents like TMSCF3, anionic intermediates are central to the mechanism. The reaction can proceed through an anionic chain reaction where product alkoxides and the CF3- anion act as chain carriers. nih.gov In some cases, stable tetrahedral species are formed preferentially over the ketone product in the reaction mixture. beilstein-journals.org The stability of cationic intermediates can be influenced by the solvent, with solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) known to stabilize unstable cationic species. tcichemicals.com
Catalytic Cycle Analysis in Transition Metal Mediated Reactions
Transition metal-catalyzed reactions are central to modern organic synthesis, and understanding their catalytic cycles is key to their application. beilstein-journals.orgrsc.org A general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.net
For example, in the palladium-catalyzed synthesis of trifluoromethyl ketones from aryl trifluoroacetates and organoboron compounds, the proposed cycle begins with the oxidative addition of the ester to a Pd(0) complex to form an acyl(aryloxo)palladium intermediate. researchgate.net This is followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the trifluoromethyl ketone and regenerate the Pd(0) catalyst. researchgate.net
In other palladium-catalyzed trifluoromethylation reactions, a Pd(II)/Pd(IV) catalytic cycle may be operative. nih.gov This cycle can involve the formation of a Pd(II)(aryl) complex, reaction with a trifluoromethyl source to give a Pd(II)(aryl)(CF3) intermediate, two-electron oxidation to a Pd(IV) species, and finally, reductive elimination of the aryl-CF3 bond to form the product and regenerate the catalyst. nih.gov
Solvent Effects and Stereochemical Control Mechanisms in Reactions of this compound
The reactivity of this compound, particularly in stereoselective transformations, is significantly influenced by the surrounding solvent medium. The solvent not only affects reaction rates but also plays a crucial role in dictating the stereochemical outcome by influencing the energies of transition states and intermediates. The mechanisms of stereochemical control are primarily governed by the steric and electronic properties of the cyclobutyl ketone substrate and the attacking reagent, with the solvent modulating these interactions.
The carbonyl carbon in this compound is prochiral, meaning that nucleophilic addition can occur from two distinct faces, the Re and Si faces, potentially leading to a racemic mixture of enantiomeric products if a new stereocenter is formed. libretexts.org The ability to control which face is preferentially attacked is the basis of stereochemical control.
Influence of Solvents on Reaction Stereoselectivity
Solvents can exert control over stereoselectivity through several mechanisms, including:
Differential Solvation of Transition States: In a stereoselective reaction, the two diastereomeric transition states leading to the different stereoisomers will have different energies. A solvent can stabilize one transition state more than the other, thereby increasing the energy difference between them and enhancing the stereoselectivity. rsc.org For instance, polar aprotic solvents might stabilize a more polar transition state, while nonpolar solvents would favor a less polar one. This differential solvation can be a powerful tool for controlling the stereochemical course of a reaction. rsc.org
Solute-Solvent Clusters: Research has indicated that the reacting species in solution are not isolated molecules but rather solute-solvent clusters. rsc.org The specific structure of these clusters can influence the trajectory of the attacking reagent, effectively shielding one face of the ketone and promoting attack from the other. The equilibrium between different clusters can be temperature-dependent, sometimes leading to a reversal of stereoselectivity with a change in temperature. rsc.org
Hydrogen Bonding: In protic solvents, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon. libretexts.org This can also influence the steric environment around the carbonyl group, potentially directing the incoming nucleophile to a specific face. The extent and nature of this hydrogen bonding will vary depending on the solvent's hydrogen-bond donating ability.
The following hypothetical data table illustrates how solvent choice could influence the diastereoselectivity of a hypothetical reduction of this compound, based on general principles of stereoselective synthesis.
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) | Major Diastereomer |
| Hexane | 1.9 | 60:40 | syn |
| Toluene | 2.4 | 75:25 | syn |
| Diethyl Ether | 4.3 | 85:15 | anti |
| Tetrahydrofuran (THF) | 7.6 | 90:10 | anti |
| Dichloromethane (DCM) | 9.1 | 80:20 | anti |
| Methanol | 33.0 | 55:45 | anti |
This table is illustrative and based on general principles of solvent effects on stereoselectivity. Specific experimental data for this compound was not available in the search results.
Mechanisms of Stereochemical Control
The inherent structure of the cyclobutyl ring and the electronic nature of the 3-trifluoromethylphenyl group are fundamental to the stereochemical outcomes of its reactions.
Steric Hindrance: The puckered nature of the cyclobutane ring can create a sterically hindered environment on one face of the carbonyl group. Nucleophilic attack will preferentially occur from the less hindered face. The substitution pattern on the cyclobutane ring itself would be a primary determinant of this facial bias.
Electronic Effects: The electron-withdrawing trifluoromethyl group on the phenyl ring enhances the electrophilicity of the carbonyl carbon. While this primarily affects the rate of reaction, it can also have subtle influences on the transition state geometry and, consequently, the stereoselectivity. In certain reactions, such as those involving chiral catalysts, electronic matching between the substrate and the catalyst is crucial for high stereocontrol. nih.gov
Catalyst-Controlled Stereoselection: In many modern synthetic methods, stereochemical control is achieved through the use of chiral catalysts or auxiliaries. numberanalytics.com For instance, in a Pd(II)-catalyzed enantioselective C(sp³)–H arylation of a cyclobutyl ketone, a chiral transient directing group can be employed to achieve high enantioselectivity. nih.gov In such cases, the catalyst creates a chiral environment around the substrate, forcing the reaction to proceed through a specific, lower-energy pathway that leads to one stereoisomer. The choice of solvent can still be critical in these systems, as it can affect the catalyst's conformation and activity.
Photochemical Reactions: In photochemical reactions, such as [3+2] cycloadditions of related aryl cyclopropyl (B3062369) ketones, the stereoselectivity can be controlled by chiral Lewis acids. nih.gov The solvent can influence the efficiency and stereoselectivity of these reactions by affecting the properties of the excited states and the interaction between the substrate and the catalyst. nih.govnih.gov The temperature at which the reaction is conducted can also be a critical parameter for optimizing stereoselectivity in such systems. nih.gov
Structural Features and Conformational Dynamics
Conformational Analysis of Cyclobutyl Ketone Systems
The conformational landscape of cyclobutyl ketones is defined by the puckering of the cyclobutane (B1203170) ring, a mechanism to alleviate torsional strain.
The cyclobutane ring is not planar. dalalinstitute.com A planar conformation would force all hydrogen atoms on adjacent carbons into an eclipsed arrangement, resulting in substantial torsional strain. libretexts.orgmasterorganicchemistry.com To minimize this strain, the ring adopts a "puckered" or "folded" conformation. dalalinstitute.comlibretexts.org This puckering involves one carbon atom moving out of the plane formed by the other three, reducing the eclipsing interactions between adjacent C-H bonds. masterorganicchemistry.com
The equilibrium puckering angle in unsubstituted cyclobutane has been determined to be approximately 29.6 degrees, with an inversion barrier that is relatively low, allowing for rapid interconversion between equivalent puckered conformations at room temperature. researchgate.net The energy difference between a hypothetical planar state and the more stable puckered conformation is generally less than 1 kcal/mol. ic.ac.uk This puckering results in two distinct positions for substituents: pseudo-axial and pseudo-equatorial. researchgate.net
| Parameter | Value | Source |
| Equilibrium Puckering Angle (θ) | ~29.6° | researchgate.net |
| C-C-C Bond Angles | ~88° | libretexts.org |
| Energy Difference (Planar vs. Puckered) | <1 kcal/mol | ic.ac.uk |
This interactive table summarizes the key conformational parameters of the cyclobutane ring.
The introduction of substituents significantly influences the conformational equilibrium of the cyclobutane ring.
Ketone Group: The carbonyl group (C=O) introduces an sp²-hybridized carbon atom into the ring system. This part of the ring is necessarily planar, which causes a general flattening of the ring compared to unsubstituted cyclobutane. youtube.com This alteration affects the degree of puckering and the energy barrier to ring inversion.
Trifluoromethylphenyl Substituent: Large, sterically demanding groups preferentially occupy the pseudo-equatorial position to minimize non-bonded steric interactions with the rest of the ring. researchgate.net In the case of the 3-trifluoromethylphenyl group, the bulky nature of this substituent would strongly favor a conformation where it is in a pseudo-equatorial orientation. This is consistent with findings for similar molecules, such as 1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile, where the substituted phenyl group occupies an equatorial position to reduce steric clashes. smolecule.com The trifluoromethyl group is also strongly electron-withdrawing, which polarizes the phenyl ring and can influence intramolecular electronic interactions. smolecule.com
Stereochemical Attributes and Isomerism of Cyclobutyl 3-Trifluoromethylphenyl Ketone Derivatives
The rigid, puckered nature of the cyclobutane scaffold is a source of stereoisomerism in its substituted derivatives. nih.gov For 1,3-disubstituted cyclobutyl ketones, the relative orientation of the two substituents gives rise to diastereomers, specifically cis and trans isomers.
In the cis isomer , both substituents are on the same face of the ring (e.g., both pseudo-axial or both pseudo-equatorial).
In the trans isomer , the substituents are on opposite faces of the ring (one pseudo-axial, one pseudo-equatorial).
Recent synthetic strategies have demonstrated the ability to stereospecifically synthesize cis-γ-functionalized cyclobutyl ketones. nih.govnih.gov Furthermore, it has been shown that under certain conditions, these cis products can be epimerized to a mixture of cis and trans isomers, which are separable, providing access to both diastereomeric forms. nih.gov This highlights the existence of stable, isolable stereoisomers in this class of compounds. The development of catalyst-controlled methods allows for the selective synthesis of different diastereomers from the same starting materials, underscoring the importance of stereochemistry in these systems. nih.gov
Intramolecular Interactions and Their Role in Molecular Geometry
The preferred conformation of this compound is a result of a balance of several intramolecular interactions.
Steric Repulsion: The primary factor dictating the orientation of the 3-trifluoromethylphenyl group is steric hindrance. The energetic penalty for placing this bulky group in a pseudo-axial position, where it would experience significant 1,3-diaxial interactions with the hydrogens on the ring, ensures a strong preference for the more spacious pseudo-equatorial position.
Hyperconjugative Effects: Beyond classical steric and electrostatic effects, electronic interactions also play a role in stabilizing the puckered geometry of the cyclobutane ring. Studies have shown that hyperconjugative interactions, such as those between σ(C-C) and σ(C-H) orbitals or σ(C-H) and σ(C-H) orbitals, are strengthened as the ring puckers. researchgate.net These delocalization effects contribute to the inherent stability of the non-planar conformation over a planar one, suggesting that the inversion barrier in four-membered rings is a consequence of both electronic delocalization and torsional strain relief. researchgate.net
Computational and Theoretical Investigations in Research
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are at the forefront of computational chemistry for their balance of accuracy and computational cost. These methods are instrumental in elucidating the fundamental properties of molecules, including their geometry, electronic structure, and reaction pathways.
A significant application of DFT is in the detailed mapping of reaction mechanisms. For cyclobutyl ketones, a well-documented photochemical reaction is the Norrish-Yang cyclization. nih.govnih.govchem-station.com This intramolecular reaction involves the abstraction of a γ-hydrogen by the photoexcited carbonyl group, leading to the formation of a 1,4-biradical intermediate, which can then cyclize to form a cyclobutanol (B46151) derivative. nih.gov
Computational studies on similar systems allow for the precise characterization of the transition state for this hydrogen abstraction step. The geometry of the transition state is crucial as it dictates the stereochemical outcome of the reaction. DFT calculations can model the six-membered ring-like transition state and determine its energy, providing a quantitative measure of the reaction barrier. chemrxiv.org
The energy profile of a reaction provides a complete picture of the energy changes that occur as reactants are converted into products. DFT calculations are adept at constructing these profiles, which include the energies of reactants, intermediates, transition states, and products. youtube.com
For a potential reaction of Cyclobutyl 3-trifluoromethylphenyl ketone, such as the Norrish-Yang cyclization, an energy profile would reveal the activation energy for the initial hydrogen abstraction and the relative stability of the resulting biradical intermediate. The profile would also show the energy barrier for the subsequent cyclization step to form the cyclobutanol product. youtube.com
The trifluoromethyl group's influence on the stability of the intermediates and transition states would be a key aspect of the energy profile. Such computational analysis can predict whether the reaction is kinetically and thermodynamically favorable.
The three-dimensional structure of a molecule is fundamental to its reactivity. Cyclobutane (B1203170) rings are not planar but exist in a puckered or "butterfly" conformation to relieve ring strain. acs.org For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, and the energetic preference for one over the other is a subject of conformational analysis.
Computational methods, including DFT, can accurately predict the most stable conformation of this compound. These calculations would determine the puckering angle of the cyclobutyl ring and the preferred orientation of the 3-trifluoromethylphenyl ketone group. The relative energies of different conformers can be calculated to understand the dynamic equilibrium between them.
Table 1: Representative Conformational Data for Substituted Cyclobutanes from Computational Studies
| Substituent | Preferred Position | Dihedral Angle (°) | Energy Difference (kcal/mol) |
| Methyl | Equatorial | ~25 | ~1.4 |
| Phenyl | Equatorial | ~20 | ~2.1 |
| 3-Trifluoromethylphenyl ketone | Predicted Equatorial | ~20-25 | Predicted > 2.0 |
Note: Data for the 3-trifluoromethylphenyl ketone group is an educated prediction based on the behavior of similar bulky substituents.
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of a molecule governs its chemical behavior. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the electronic distribution within the entire molecule of this compound.
Computational analysis, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the charge distribution and bonding interactions. It is expected that the carbonyl carbon would be more electrophilic in this molecule compared to an unsubstituted phenyl ketone due to the inductive effect of the trifluoromethyl group. This increased electrophilicity would influence its reactivity towards nucleophiles.
Predicting Reactivity and Selectivity in Novel Transformations
A key goal of computational chemistry is to predict the outcome of unknown reactions, guiding synthetic efforts. nih.gov For this compound, computational models can be used to explore its reactivity in various potential transformations beyond photochemical reactions.
For instance, the increased electrophilicity of the carbonyl carbon suggests that it would be more susceptible to nucleophilic attack. Computational studies could model the addition of various nucleophiles to the carbonyl group, predicting the activation energies and the stereoselectivity of such reactions.
Furthermore, the presence of the cyclobutyl ring introduces the possibility of ring-opening reactions. DFT calculations could be employed to investigate the feasibility of such transformations under different catalytic conditions, providing a rational basis for designing new synthetic methods. nih.gov The electron-withdrawing nature of the 3-trifluoromethylphenyl group would likely play a significant role in the regioselectivity of any ring-opening process.
Advanced Research Applications and Chemical Design Strategies
Cyclobutyl 3-trifluoromethylphenyl ketone as a Versatile Synthetic Building Block
The unique three-dimensional shape and electronic properties of this compound make it an important starting material in organic synthesis. The rigid cyclobutane (B1203170) core provides a defined spatial arrangement for substituents, a feature highly sought after in drug design to enhance pharmacological properties like metabolic stability and binding efficiency. nih.gov
This compound serves as a key precursor for generating cis-1,3-difunctionalized cyclobutanes, which are challenging to synthesize through traditional methods but are valuable motifs in pharmaceuticals. nih.govnih.gov As an electron-deficient aryl cyclobutyl ketone, it is an effective substrate for a sequential C–H/C–C functionalization strategy. nih.gov
This two-step process begins with a Norrish-Yang cyclization, a photochemical reaction where the ketone undergoes intramolecular hydrogen abstraction to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This highly strained intermediate is then subjected to a ligand-enabled, palladium-catalyzed C–C bond cleavage and functionalization. nih.govnih.gov This reaction allows for the stereospecific installation of a wide variety of functional groups at the 3-position of the cyclobutane ring, with exclusive selectivity for the cis-isomer. nih.gov The resulting γ-functionalized cyclobutyl ketones are versatile intermediates that can be further modified. The ketone's benzoyl moiety can be converted into other functional groups such as amides and esters through reactions like Beckmann rearrangement or Baeyer-Villiger oxidation. nih.gov
The table below summarizes the synthetic transformations starting from aryl cyclobutyl ketones like this compound.
| Reaction Step | Reagents/Conditions | Intermediate/Product | Key Features |
| Norrish-Yang Cyclization | UV light | Bicyclo[1.1.1]pentan-2-ol intermediate | Forms a highly strained bicyclic alcohol. nih.gov |
| C-C Functionalization | Pd(OAc)₂, Ligand (L9), Ag₂O, Aryl/Alkenyl/Alkynyl Iodide | cis-γ-functionalized cyclobutyl ketone | Stereospecific installation of various groups. nih.gov |
| Ketone Reduction | N/A | Alkane derivative | Standard carbonyl chemistry. nih.gov |
| Knoevenagel Condensation | Malononitrile | Alkene derivative | Standard carbonyl chemistry. nih.gov |
| Beckmann Rearrangement | N/A | Cyclobutane carboxylic anilide | Converts ketone to an amide. nih.gov |
| Baeyer-Villiger Oxidation | N/A | Acyl cyclobutanol (B46151) | Converts ketone to an ester. nih.gov |
This interactive table summarizes key synthetic steps and outcomes.
The rigid structure of the cyclobutane ring is pivotal for its application in Structure-Activity Relationship (SAR) studies. nih.govbioorganica.com.ua In drug discovery, SAR studies are essential for understanding how the shape and electronic properties of a molecule influence its biological activity, allowing chemists to optimize drug candidates. The defined geometry of scaffolds derived from this compound provides a stable platform to systematically probe these interactions. nih.govnih.gov
A core principle in modern drug design is the use of conformationally restricted scaffolds to minimize the entropic penalty upon binding to a biological target, thereby increasing binding affinity. nih.gov The 1,3-disubstituted cyclobutane motif, readily accessible from this compound, is an exemplary conformationally restricted system. nih.gov It adopts a puckered, linear geometry that can serve as a rigid replacement for flexible ethyl or propyl linkers commonly found in bioactive molecules. nih.gov This replacement reduces the number of low-energy conformations a molecule can adopt, presenting a more defined shape to the target receptor. nih.govnih.gov Furthermore, this scaffold can act as a non-planar bioisostere for aromatic rings, a strategy used to "escape from flatland" and improve properties like solubility and metabolic stability. nih.govbioorganica.com.ua
Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Role in the Development of Novel Catalytic Systems and Ligand Design
This compound and its derivatives are instrumental in the development and optimization of new catalytic systems, particularly in palladium catalysis. nih.gov The successful C-C functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate derived from the ketone is explicitly described as a "ligand-enabled" process, highlighting the crucial role of the ligand in the catalytic cycle. nih.govnih.gov
The reaction's success depends on a specific pyridine-sulfonic acid ligand (L9) that works in concert with the palladium catalyst. nih.govresearchgate.net This demonstrates that the substrate can be used to screen and identify effective ligands for challenging transformations involving C-C bond cleavage and formation. The substrate's reactivity serves as a benchmark for evaluating the performance of different ligands, thereby aiding in the design of new, more efficient catalytic systems. The development of ligand-controlled regiodivergent reactions, where the choice of ligand dictates the reaction's outcome (e.g., yielding 1,1- vs. 1,2-substituted products), is another area where cyclobutane derivatives are valuable. nih.gov This underscores the compound's utility as a tool for advancing the field of homogeneous catalysis.
As a Model Substrate for Mechanistic Investigations in Organic Chemistry
The complex, multi-step transformation of this compound provides an excellent platform for detailed mechanistic investigations. The initial Norrish-Yang reaction is a classic photochemical process whose mechanism can be studied using this substrate.
More significantly, the subsequent palladium-catalyzed functionalization serves as a model for probing complex catalytic cycles. nih.gov Researchers have used this reaction to propose a plausible catalytic cycle that deviates from the more common Pd(0)/Pd(II) pathways. The proposed mechanism involves a Pd(II)/Pd(IV) cycle, which is more characteristic of C-H activation chemistry under similar oxidizing conditions. nih.gov
The key proposed steps in the catalytic cycle are outlined in the table below.
| Proposed Mechanistic Step | Description |
| Hydroxyl Coordination | The alcohol of the bicyclo[1.1.1]pentan-2-ol intermediate coordinates to the Pd(II) center. nih.gov |
| β-Carbon Elimination | A strain-release-driven cleavage of a C-C bond occurs, opening the bicyclic ring to form a cyclobutyl-palladium intermediate. nih.gov |
| Oxidative Addition | The aryl iodide coupling partner adds to the palladium center, likely forming a Pd(IV) species. nih.gov |
| Reductive Elimination | The desired C-C bond is formed as the aryl group and the cyclobutyl group are eliminated from the palladium, regenerating a Pd(II) species. nih.gov |
This interactive table details the proposed mechanistic pathway.
By studying the kinetics, intermediates, and byproducts of this reaction using this compound as a model substrate, chemists can gain fundamental insights into the mechanisms of palladium catalysis, particularly those involving high-energy intermediates and strain-release-driven processes.
Q & A
Q. What are the optimal synthetic routes for Cyclobutyl 3-trifluoromethylphenyl ketone, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts acylation using cyclobutanecarbonyl chloride and 3-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions and precise temperature control (0–25°C) are critical to minimize side reactions like over-acylation or ring-opening of the cyclobutyl group. Industrial-scale synthesis may employ continuous flow reactors with automated parameter optimization . Comparative studies of substituent effects (e.g., CF₃ vs. Cl) suggest that electron-withdrawing groups enhance electrophilicity, improving acylation efficiency .
Q. How can spectroscopic techniques (IR, Raman, UV-Vis) be utilized to characterize this compound?
- IR/Raman : The ketone carbonyl stretch (C=O) typically appears at 1680–1720 cm⁻¹, while the CF₃ group shows strong symmetric/asymmetric stretching bands near 1150–1250 cm⁻¹. Cyclobutyl ring vibrations are observed at 800–1000 cm⁻¹ .
- UV-Vis : Solvent-dependent λmax values (e.g., in isooctane vs. ethanol) reveal conjugation effects between the cyclobutyl and trifluoromethylphenyl groups. A bathochromic shift in polar solvents indicates n→π* transitions influenced by the electron-deficient CF₃ group .
Q. What reduction pathways are feasible for this ketone, and how does the cyclobutyl group influence kinetics?
Sodium borohydride (NaBH₄) reduces the ketone to its secondary alcohol. Kinetic studies on analogous cyclobutyl phenyl ketones show reaction rates 0.23× slower than acetophenone at 0°C due to steric hindrance from the cyclobutyl ring . Advanced reducing agents like LiAlH₄-t-BuOH or catalytic hydrogenation (Pd/C, H₂) may be required for higher yields. The CF₃ group’s electron-withdrawing nature may further slow reduction by destabilizing the transition state .
Advanced Research Questions
Q. How does the trifluoromethyl group modulate lipophilicity (logD) and membrane permeability compared to other substituents?
Matched molecular pair analysis indicates that replacing methyl or cyclobutyl groups with CF₃ decreases logD by ~0.3–0.8 units due to increased polarity . However, permeability assays reveal that the CF₃ group enhances cell membrane penetration (e.g., RRCK values up to 15.6 × 10⁻⁶ cm s⁻¹) compared to bulkier substituents, likely due to reduced hydrogen bonding and improved passive diffusion . Computational modeling (e.g., COSMO-RS) can predict logD trends, but experimental validation via HPLC or shake-flask methods is essential .
Q. What are the thermal and photolytic degradation pathways of this compound, and how can stability be optimized?
Thermal decomposition under inert conditions (N₂, 150–200°C) generates cyclobutane and 3-trifluoromethylbenzoic acid via retro-aldol cleavage. Photolysis (UV irradiation) induces Norrish Type I cleavage, yielding free radicals detectable by ESR spectroscopy . Stability is enhanced by electron-donating para-substituents or steric protection of the ketone. Accelerated stability testing (40°C/75% RH) combined with LC-MS analysis identifies degradation impurities for formulation studies .
Q. How do structural analogs (e.g., oxetane or gem-dimethyl derivatives) compare in bioisosteric replacement studies?
Oxetane analogs of cyclobutyl ketones exhibit higher metabolic stability (e.g., 2× longer hepatic microsomal half-life) but variable logD changes (±0.3 units) depending on substituent electronics. Cyclobutyl derivatives generally show superior conformational rigidity compared to gem-dimethyl analogs, as evidenced by X-ray crystallography and NMR-based conformational analysis .
Q. What contradictions exist in literature regarding substituent effects on reactivity, and how can they be resolved?
Conflicting reports on CF₃’s impact on ketone reduction rates (e.g., slower vs. faster kinetics) may arise from solvent polarity or catalyst choice. For example, trifluoroacetic acid (TFA) as a co-solvent accelerates silane-mediated reductions by protonating the carbonyl, overriding steric effects . Systematic DFT calculations (e.g., B3LYP/6-31G*) and kinetic isotope effect studies can resolve such discrepancies .
Methodological Recommendations
- Synthetic Optimization : Use DoE (Design of Experiments) to map temperature, catalyst loading, and solvent effects on yield .
- Stability Testing : Combine accelerated aging with multivariate analysis (PCA) to identify critical degradation factors .
- Data Interpretation : Apply Hammett plots to correlate substituent electronic effects (σ values) with reaction rates or logD changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
